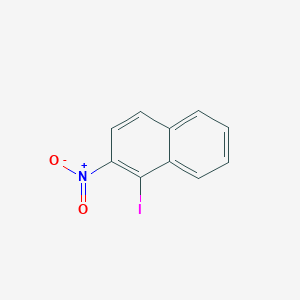

1-Iodo-2-nitronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO2/c11-10-8-4-2-1-3-7(8)5-6-9(10)12(13)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKBAYRYIIXJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304875 | |

| Record name | 1-iodo-2-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102154-23-4 | |

| Record name | 1-Iodo-2-nitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102154-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-iodo-2-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Iodo 2 Nitronaphthalene

Direct Functionalization Approaches

Direct functionalization methods involve the introduction of nitro and iodo groups onto a naphthalene (B1677914) scaffold. These approaches are often favored for their atom economy and fewer synthetic steps.

Regioselective Nitration of 1-Iodonaphthalene (B165133)

The direct nitration of 1-iodonaphthalene presents a challenge in achieving high regioselectivity. The substitution pattern is influenced by the directing effects of the iodo group and the reaction conditions. While the iodo group is an ortho-, para-director, the steric hindrance at the 8-position (peri-position) often leads to a mixture of isomers.

Recent advancements have focused on enhancing the regioselectivity of this reaction. The use of solid acid catalysts, such as modified BEA zeolites, has shown promise in improving the yield of the desired 1-nitro isomer during the nitration of naphthalene, and similar principles could be applied to 1-iodonaphthalene. For instance, nitration of naphthalene with fuming nitric acid in the presence of HBEA-25 zeolite in 1,2-dichloroethane (B1671644) at low temperatures has been shown to favor the formation of 1-nitronaphthalene (B515781).

| Catalyst | Nitrating Agent | Solvent | Temperature (°C) | Key Observation |

| HBEA-25 Zeolite | Fuming Nitric Acid | 1,2-dichloroethane | -15 | Improved selectivity for 1-nitronaphthalene |

| Solid Acidic Zeolite | Concentrated Nitric Acid | - | 70-90 | High proportion of para and ortho isomers |

Iodination of Nitronaphthalene Isomers

An alternative direct approach is the iodination of 2-nitronaphthalene (B181648). The nitro group is a meta-director, which would theoretically direct the incoming electrophilic iodine to the 5- or 7-position. However, obtaining 1-iodo-2-nitronaphthalene via this route is not straightforward due to the deactivating nature of the nitro group, making electrophilic substitution challenging.

Various iodinating systems have been developed for naphthalenes. One such system involves the use of iodine and sodium iodate (B108269) in an aqueous acetic acid medium, which has been successful in iodinating both activated and deactivated naphthalenes. The reactive electrophilic species, I+, is generated in situ, and this method has been used to successfully iodinate 1-nitronaphthalene. Another approach employs N-iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid, offering a mild and rapid method for the iodination of various aromatic compounds.

| Iodinating System | Substrate | Key Features |

| I₂ / NaIO₃ / H₂SO₄ in aqueous acetic acid | Naphthalenes | Effective for both activated and deactivated rings. |

| N-Iodosuccinimide (NIS) / Trifluoroacetic acid | Aromatic Compounds | Mild conditions and short reaction times. |

Indirect Synthetic Routes and Precursor Transformations

Indirect methods offer greater control over regioselectivity by utilizing precursors where the desired substitution pattern is already established.

Diazotization-Mediated Conversions from Aminonaphthalene Derivatives

One of the most reliable and widely used methods for the synthesis of this compound is the diazotization of 2-nitro-1-naphthylamine, followed by a Sandmeyer-type reaction. This multi-step process involves the conversion of the amino group into a diazonium salt, which is then displaced by an iodide ion.

The diazotization of weakly basic nitro-amines like 2-nitro-1-naphthylamine can be effectively carried out using sodium nitrite (B80452) in concentrated sulfuric acid. The resulting diazonium solution is then treated with a solution of potassium iodide to yield the desired this compound in good yields, often exceeding 80%. This method is advantageous as it avoids the formation of diaryl side products. While 2-nitronaphthalene can be obtained from the diazotization of 2-aminonaphthalene, the direct nitration of naphthalene produces very low yields of the 2-nitro isomer.

| Starting Material | Reagents | Key Steps | Yield |

| 2-nitro-1-naphthylamine | 1. NaNO₂ / H₂SO₄2. KI | Diazotization followed by iodination | >80% |

Catalytic Ipso-Substitution Reactions

Ipso-substitution, the replacement of a substituent other than hydrogen at a specific position, provides another strategic route. For instance, an aryl boronic acid group at the 1-position of a 2-nitronaphthalene derivative could be replaced by iodine. The reaction of aryl boronic acids with N-iodosuccinimide is known to be highly regioselective, yielding only the ipso-substituted product. This method offers a pathway where the regiochemistry is pre-determined by the position of the boronic acid group.

Similarly, catalytic ipso-substitution of bromo or iodo derivatives of naphthalene with potassium nitrite in the presence of copper(II) triflate has been used to form mononitronaphthalenes. While this example illustrates the reverse substitution (nitro for halo), it highlights the potential of catalytic ipso-substitution in naphthalene chemistry.

| Precursor Functional Group | Reagent | Catalyst | Key Advantage |

| Boronic Acid (-B(OH)₂) | N-Iodosuccinimide (NIS) | - | High regioselectivity for ipso-substitution. |

Advanced and Emerging Synthetic Strategies

Research into more efficient and environmentally benign synthetic methods is ongoing. While specific advanced strategies for this compound are not extensively documented, trends in organic synthesis point towards the development of novel catalytic systems and one-pot procedures. These could include advancements in C-H activation/iodination protocols or novel diazotization reagents that offer milder reaction conditions and improved safety profiles. The development of greener iodination methods using elemental iodine or iodides with environmentally friendly oxidants is also a significant area of research.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Naphthalene Core Elaboration

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. While specific literature detailing the synthesis of this compound via a cross-coupling strategy for core elaboration is not extensively documented, the principles of these reactions can be applied to a naphthalene scaffold. Such a strategy would typically involve the sequential functionalization of a pre-substituted naphthalene core.

A hypothetical pathway could involve a di-functionalized naphthalene, such as 1,2-dihalonaphthalene or a naphthalene with two different leaving groups (e.g., a halide and a triflate), which allows for selective, stepwise reactions. For instance, a palladium- or copper-catalyzed reaction could be employed to introduce either the iodo or the nitro group. Copper-catalyzed ipso-nitration of aryl halides has been reported as a method to form nitronaphthalenes from their corresponding iodo- or bromo-derivatives. scitepress.orggoogle.com

The success of these reactions hinges on the choice of catalyst, ligand, and reaction conditions to control regioselectivity and prevent unwanted side reactions. The electronic properties of the substituents on the naphthalene ring play a crucial role in directing the outcome of the coupling reactions.

| Reaction Type | Catalyst System (Example) | Potential Application for Naphthalene Core | Reference Principle |

|---|---|---|---|

| Buchwald-Hartwig Amination (for Nitro Group Analogs) | Pd2(dba)3 with phosphine (B1218219) ligands | Coupling of a halonaphthalene with a nitrogen source. | nih.gov |

| Copper-Catalyzed Nitration | Copper(II) triflate | Ipso-substitution of an iodo- or bromonaphthalene with a nitrite salt. | scitepress.orggoogle.com |

| Palladium-Catalyzed Halogenation | Pd(0) catalyst with an iodine source | Introduction of an iodine atom onto a naphthalene core activated with a boronic acid or other organometallic group. | rsc.org |

One-Pot C-H Functionalization through Hypervalent Iodine Intermediates

A more direct and modern approach to synthesizing substituted arenes is through C-H functionalization, which avoids the need for pre-functionalized starting materials. Hypervalent iodine reagents have emerged as powerful tools for this purpose, enabling the direct introduction of various functional groups onto an aromatic ring. nih.govnih.gov

The synthesis of nitroarenes can be achieved through a one-pot reaction sequence mediated by hypervalent iodine(III) reagents. researchgate.net This process can involve the in situ formation of iodine(III) reagents from an iodine(I) precursor. A general approach involves the reaction of an arene with an iodine(I) source, followed by oxidation to a diaryliodonium(III) salt intermediate. This reactive intermediate can then undergo nitration. This method offers a transition-metal-free pathway to nitroarenes with high regioselectivity. researchgate.netsemanticscholar.orgnih.gov

For the synthesis of this compound, a potential strategy would be the C-H iodination of 2-nitronaphthalene or the C-H nitration of 1-iodonaphthalene. However, a more elegant approach would be a one-pot C-H iodination and subsequent nitration of naphthalene itself. The challenge lies in controlling the regioselectivity to achieve the desired 1,2-substitution pattern. The directing effects of the first-installed group (either iodo or nitro) would heavily influence the position of the second functionalization. Research has shown that hypervalent iodine-mediated C-H functionalization can provide access to complex small molecules with selectivity that is not achievable by other methods. researchgate.net

| Reaction Type | Iodine Reagent/Precursor | Oxidant | Functional Group Source | General Applicability |

|---|---|---|---|---|

| Arene Nitration | Iodine(I) compound (formed in situ) | m-Chloroperoxybenzoic acid (mCPBA) | Nitrating agent (e.g., source of NO2+) | Provides a transition-metal-free, one-pot synthesis of nitroarenes from arenes. researchgate.net |

| Arene Halogenation | PhI(OAc)2 (in situ activation) | Not required (reagent is pre-oxidized) | Anion source (e.g., Cl-, Br-) | Site-selective incorporation of halogens on medicinally relevant arenes and heteroarenes. nih.gov |

| General C-H Functionalization | Phenyliodine(III) bis(hexamethyldisilazide) (PIMS) | Visible light | Radical trapping agents | Diversification of C-H bonds to C-S, C-Cl, C-Br, C-I, C-O, C-N, and C-C bonds under mild conditions. chemrxiv.org |

Table of Compounds

| Compound Name | Role |

|---|---|

| This compound | Target Molecule |

| Naphthalene | Starting Material/Core Structure |

| 1-Iodonaphthalene | Potential Precursor |

| 2-Nitronaphthalene | Potential Precursor |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | Catalyst Precursor |

| Copper(II) triflate | Catalyst |

| (Diacetoxyiodo)benzene (PhI(OAc)2) | Hypervalent Iodine Reagent |

| m-Chloroperoxybenzoic acid (mCPBA) | Oxidant |

| Phenyliodine(III) bis(hexamethyldisilazide) (PIMS) | Hypervalent Iodine Reagent |

Chemical Reactivity and Transformation Pathways of 1 Iodo 2 Nitronaphthalene

Nucleophilic Substitution Reactions at the Aryl Iodide Moiety

The carbon-iodine bond in 1-Iodo-2-nitronaphthalene is the primary site for nucleophilic substitution, a process greatly facilitated by the adjacent nitro group. This activation allows for the displacement of the iodide, a good leaving group, by a wide range of nucleophiles.

Mechanistic Studies of Halogen Displacement (e.g., SNAr mechanisms)

The displacement of iodide from this compound typically proceeds via the nucleophilic aromatic substitution (SNAr) mechanism. This pathway is distinct from SN1 and SN2 reactions and is characteristic of aryl halides bearing strong electron-withdrawing groups positioned ortho or para to the leaving group. semanticscholar.orgsoton.ac.uk

The SNAr mechanism is a two-step process:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the iodine. This is generally the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the naphthalene (B1677914) ring is temporarily disrupted during this stage. The stability of this intermediate is crucial for the reaction to proceed. In the case of this compound, the negative charge of the Meisenheimer complex is effectively delocalized by the ortho-nitro group through resonance, which significantly lowers the activation energy of this step. semanticscholar.orgnih.gov

Elimination of the Leaving Group: The aromaticity of the naphthalene ring is restored as the iodide ion is expelled, yielding the final substitution product. semanticscholar.org

The presence of the electron-withdrawing nitro group makes the aromatic ring electron-poor and thus more susceptible to attack by an electron-rich nucleophile. soton.ac.uk The ortho position of the nitro group relative to the iodine is optimal for stabilizing the anionic intermediate, making this compound a highly activated substrate for SNAr reactions.

Derivatization through Nucleophilic Attack

The activated nature of the C-I bond in this compound allows for extensive derivatization through reactions with various nucleophiles. Beyond classical SNAr reactions, modern cross-coupling methodologies provide powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. Aryl iodides are among the most reactive aryl halides for these transformations. chem-station.com

Key derivatization reactions applicable to this compound include:

Ullmann Condensation: This copper-catalyzed reaction allows for the formation of C-O, C-N, and C-S bonds. For instance, reacting this compound with phenols, anilines, or thiols in the presence of a copper catalyst would yield the corresponding diaryl ethers, diaryl amines (a Goldberg reaction), or diaryl thioethers. chesci.com Traditional Ullmann conditions often require high temperatures, but modern ligand-accelerated protocols have made the reaction more versatile. chesci.comresearchgate.net

Suzuki-Miyaura Coupling: A versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. chem-station.comwikipedia.org This reaction is highly effective for creating new C-C bonds, enabling the synthesis of 1-aryl-2-nitronaphthalene derivatives. The reactivity of aryl halides in Suzuki coupling follows the order I > Br > Cl, making this compound an excellent substrate. chem-station.com

Heck Reaction: This palladium-catalyzed reaction forms a C-C bond between the aryl iodide and an alkene, yielding a substituted alkene. acs.orgmdpi.com The reaction of this compound with an alkene would produce a 1-alkenyl-2-nitronaphthalene, providing a route to stilbene-like structures and other vinyl-substituted naphthalenes. acs.org

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and copper complexes, to form a C-C bond. researchgate.net It is a reliable method for synthesizing 1-alkynyl-2-nitronaphthalene derivatives. researchgate.net

These reactions collectively offer a robust platform for modifying the this compound scaffold, introducing a wide array of functional groups and structural motifs at the C1 position.

| Reaction Name | Catalyst System | Coupling Partner | Bond Formed | Expected Product Type |

|---|---|---|---|---|

| Ullmann Condensation | Copper (Cu) | Alcohol/Phenol (R-OH), Amine (R₂NH), Thiol (R-SH) | C-O, C-N, C-S | Aryl ethers, amines, or thioethers |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Boronic Acid/Ester (R-B(OR)₂) | C-C (sp²-sp²) | Biaryls |

| Heck Reaction | Palladium (Pd) | Alkene (R-CH=CH₂) | C-C (sp²-sp²) | Substituted Alkenes |

| Sonogashira Coupling | Palladium (Pd) / Copper (Cu) | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) | Aryl Alkynes |

Reactivity of the Nitro Group in Chemical Transformations

Reductive Transformations to Aminonaphthalene Derivatives

The reduction of the nitro group is one of the most fundamental transformations of nitroaromatic compounds. A variety of reagents can achieve the conversion of this compound to 1-Iodo-2-aminonaphthalene. The choice of reducing agent can be critical to avoid the simultaneous reduction of the aryl iodide.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst. Palladium on carbon (Pd/C) is a common choice, though it can sometimes lead to dehalogenation (hydrogenolysis of the C-I bond). Raney nickel is another effective catalyst that may offer better chemoselectivity in preserving the iodide.

Metal-Acid Systems: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classical and reliable method for nitro group reduction.

Metal Chlorides: Tin(II) chloride (SnCl₂) is a mild and often selective reagent for reducing nitro groups in the presence of other reducible functionalities.

| Reducing Agent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂ / Pd-C | Hydrogen pressure, various solvents (e.g., Ethanol (B145695), Ethyl Acetate) | Highly efficient, but may cause deiodination. |

| H₂ / Raney Ni | Hydrogen pressure, alcoholic solvents | Often used to avoid dehalogenation of aryl halides. |

| Fe / HCl or NH₄Cl | Aqueous or alcoholic solvents, often heated | Cost-effective and generally tolerant of halides. |

| SnCl₂ / HCl | Concentrated HCl, often at room temperature | Mild conditions, good for substrates with sensitive groups. |

Furthermore, the reduction of the nitro group can be coupled with cyclization reactions. If this compound is first derivatized via a cross-coupling reaction to introduce a suitable ortho-substituent (e.g., a vinyl or aryl group at the C1 position), subsequent reduction of the nitro group can lead to an intramolecular cyclization. For example, palladium-catalyzed reductive cyclization of 2-nitrostyrenes or 2-nitrobiphenyls is a well-established method for synthesizing indoles and carbazoles, respectively. soton.ac.ukbio-rad.com A similar strategy could be employed with derivatives of this compound to construct fused heterocyclic systems.

Oxidative Pathways and Product Characterization

The naphthalene ring system in this compound is highly resistant to chemical oxidation. The presence of the strongly deactivating nitro group makes the aromatic rings electron-deficient and thus less susceptible to attack by electrophilic oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Unlike activated aromatic systems, which can be cleaved under harsh oxidative conditions, the nitronaphthalene core is expected to remain intact under typical oxidation protocols.

While direct chemical oxidation of the naphthalene core is challenging, metabolic or enzymatic oxidation pathways have been studied for related compounds like 2-nitronaphthalene (B181648). Such pathways can lead to the formation of epoxides (e.g., 2-Nitronaphthalene-5,6-oxide) through the action of cytochrome P450 enzymes. researchgate.net Additionally, photochemical reactions can induce transformations. For instance, the excited triplet state of 1-nitronaphthalene (B515781) can react with other species, leading to photodegradation. wikipedia.org However, in the context of synthetic organic chemistry, this compound is generally considered stable towards oxidation.

Cycloaddition Reactions Involving the Nitronaphthalene System

Although aromatic systems are generally poor participants in cycloaddition reactions due to their inherent stability, the electron-deficient nature of the nitronaphthalene core can enable it to act as a dienophile in certain [4+2] cycloaddition reactions, also known as Diels-Alder reactions. organic-chemistry.orgrsc.org

In this context, one of the double bonds of the nitro-substituted ring of this compound can act as the 2π-electron component (the dienophile). The electron-withdrawing nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the π-system, facilitating a reaction with an electron-rich diene in a normal-electron-demand Diels-Alder reaction.

Studies on 1-nitronaphthalene have shown that it can undergo Diels-Alder reactions with highly reactive, electron-rich dienes such as Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene). semanticscholar.orgsoton.ac.ukbio-rad.com These reactions often require forcing conditions, such as high pressure (e.g., 11.5 kbar), to overcome the aromatic stabilization energy. semanticscholar.orgsoton.ac.uk The reaction typically involves the C3-C4 double bond of the naphthalene ring. The resulting cycloadducts are often highly functionalized and can subsequently aromatize through the elimination of small molecules. semanticscholar.org While specific studies on this compound are scarce, its electronic properties suggest it would exhibit similar dienophilic character.

Other types of cycloadditions, such as 1,3-dipolar cycloadditions or photochemical [2+2] cycloadditions, are also conceivable transformation pathways. nih.gov For example, photochemical reactions of naphthalene derivatives with alkenes can lead to the formation of cyclobutane (B1203170) rings. nih.gov However, these reactions are less common for simple nitronaphthalenes compared to the potential for Diels-Alder reactivity with suitable dienes.

Diels-Alder Reactivity and Dienophilic Character

Research on 1-nitronaphthalene has shown that it can act as a dienophile in reactions with electron-rich dienes, particularly under high pressure. The reaction of 1-nitronaphthalene with Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) serves as a key example. This reaction proceeds as a normal-electron-demand Diels-Alder cycloaddition.

Formation of Polycyclic Adducts and Annulated Systems (e.g., Phenanthrene (B1679779) Derivatives)

The Diels-Alder reaction of nitronaphthalene derivatives with suitable dienes can lead to the formation of complex polycyclic structures. A significant outcome of these reactions is the synthesis of phenanthrene derivatives. Following the initial [4+2] cycloaddition, the resulting adduct can undergo subsequent elimination and aromatization steps to yield the stable phenanthrene core.

For instance, the reaction of 1-nitronaphthalene with Danishefsky's diene ultimately yields hydroxyphenanthrene derivatives. This transformation involves the initial formation of a cycloadduct, which then undergoes aromatization. This aromatization is a common feature in thermal reactions involving nitro-substituted compounds.

While direct evidence for this compound is absent, it is plausible that it would follow a similar reaction pathway. The resulting phenanthrene derivative would be substituted with both a nitro group and an iodine atom, or derivatives thereof, depending on the reaction conditions and subsequent workup. The formation of such highly functionalized phenanthrene systems is of synthetic interest due to the prevalence of the phenanthrene motif in various natural products and pharmaceuticals.

Photochemical Transformations and Environmental Fate Insights

The presence of a nitroaromatic system in this compound suggests a susceptibility to photochemical transformations. These processes are not only relevant from a synthetic perspective but are also crucial for understanding the environmental fate of the compound.

Photodegradation Mechanisms and Identification of Primary Reaction Products

Specific studies on the photodegradation of this compound are scarce. However, research on the photolysis of 1-nitronaphthalene provides a foundational understanding of the potential degradation pathways. The atmospheric degradation of nitronaphthalenes is primarily initiated by photolysis and reaction with hydroxyl (OH) radicals.

The photolysis of 1-nitronaphthalene in the atmosphere is rapid, with a reported half-life of less than an hour under simulated sunlight conditions. The primary products identified from the photolysis of 1-nitronaphthalene include various oxygenated species. Studies on the atmospheric degradation of 1-nitronaphthalene and 2-nitronaphthalene have identified products such as nitrous acid, formic acid, acetic acid, nitric acid, and lactic acid. In smaller quantities, compounds like 1- and 2-naphthol, 2-carboxybenzaldehyde, and nitrobenzoic acid have also been detected.

For this compound, it is anticipated that photodegradation would proceed through similar pathways, involving the excitation of the nitro group and subsequent reactions. The carbon-iodine bond is also known to be susceptible to photolytic cleavage, which could lead to the formation of radical species and further reaction pathways, potentially resulting in deiodinated and/or hydroxylated nitronaphthalene derivatives.

Influence of Environmental Parameters on Photoreactivity (e.g., pH, Molecular Oxygen)

Environmental parameters such as pH and the presence of molecular oxygen can significantly influence the photoreactivity of nitroaromatic compounds. For 1-nitronaphthalene, its excited triplet state has been shown to react with hydroxide (B78521) ions (OH⁻). This reaction can lead to the formation of the hydroxyl radical (•OH) and the radical anion of 1-nitronaphthalene. In an aerated solution, this radical anion can react with oxygen, ultimately leading to the formation of hydrogen peroxide.

The pH of the medium can also affect the rates and pathways of photochemical reactions. For instance, the photonitration of 1-nitronaphthalene in the presence of nitrite (B80452) is pH-dependent, showing a maximum around pH 3.5. At higher pH, the formation of the reactive nitrogen dioxide radical (•NO₂) is less efficient, while at lower pH, other reaction pathways may dominate.

Given these observations for 1-nitronaphthalene, it is expected that the photoreactivity of this compound would also be sensitive to pH and the presence of oxygen. The specific influence of the iodo substituent on these dependencies would require dedicated experimental investigation.

Photosensitized Reaction Processes

1-Nitronaphthalene is known to act as a photosensitizer, meaning it can absorb light and transfer the energy to other molecules, initiating their reaction. The excited triplet state of 1-nitronaphthalene is a key intermediate in these processes. For example, the excited triplet state of 1-nitronaphthalene can oxidize nitrite to nitrogen dioxide (•NO₂).

This photosensitizing ability can lead to complex reaction cascades in environmental systems. The generated reactive species, such as •NO₂, can then react with other pollutants or even with the photosensitizer itself. In the case of 1-nitronaphthalene, its excited state can react with •NO₂ to form dinitronaphthalene isomers.

Considering the structural similarity, this compound is also likely to exhibit photosensitizing properties. The presence of the heavy iodine atom could potentially influence the efficiency of intersystem crossing to the triplet state, which might enhance its role as a photosensitizer.

Catalytic Conversions and Their Selectivity

The presence of an iodo group on the aromatic ring makes this compound an excellent candidate for various catalytic cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly relevant for aryl iodides. The carbon-iodine bond is highly reactive towards oxidative addition to a low-valent palladium catalyst, which is the initial step in the catalytic cycles of these reactions.

In a hypothetical Suzuki coupling, this compound could be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a 1-aryl-2-nitronaphthalene. This would provide a versatile method for introducing a wide range of aryl or heteroaryl substituents at the 1-position of the naphthalene ring.

Similarly, in a Heck reaction, this compound could be coupled with an alkene to introduce a vinyl group at the 1-position. The selectivity of these reactions, in terms of which position on the naphthalene ring reacts, is well-defined by the position of the iodo substituent.

The Sonogashira coupling would allow for the introduction of an alkyne moiety at the 1-position through the reaction of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Transition-Metal-Catalyzed Denitrative Coupling Reactions

Transition-metal-catalyzed denitrative coupling, a reaction involving the cleavage of a C–NO2 bond and the formation of a new bond, is an emerging area in organic synthesis. For substrates like this compound, which possess multiple reactive sites, the reaction pathway is determined by the relative reactivity of the functional groups. In the context of palladium catalysis, the oxidative addition of the catalyst into a carbon-iodine (C–I) bond is a significantly more facile and kinetically favored process than the activation of a carbon-nitro (C–NO2) bond. Consequently, the predominant transition-metal-catalyzed coupling reactions for this substrate involve the iodo substituent, rather than denitrative pathways.

A prime example of this reactivity is the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne. tandfonline.com This reaction is efficiently catalyzed by palladium complexes, often with a copper(I) co-catalyst. tandfonline.com Research has demonstrated the successful application of the Sonogashira coupling to this compound with various functionalized alkynes. In these reactions, the C–I bond is selectively activated to form the corresponding 1-(alkynyl)-2-nitronaphthalene derivatives, leaving the nitro group intact.

Detailed studies have explored these reactions under mild, copper-free conditions, utilizing advanced solvent systems like γ-valerolactone-based ionic liquids. For instance, using a catalyst system of bis(triphenylphosphine)palladium(II) dichloride in tetrabutylphosphonium (B1682233) 4-ethoxyvalerate, this compound couples with phenylacetylene (B144264) to achieve a high isolated yield. nih.gov This methodology has been extended to other alkynes, showcasing its utility in generating a range of substituted naphthalene compounds. nih.gov

| Alkyne Partner | Catalyst System | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | [TBP][4EtOV] | 55 | 3 | 88 |

| 1-Ethynyl-1-cyclohexanol | PdCl₂(PPh₃)₂ | [TBP][4EtOV] | 55 | 3 | 99 |

| 3-Ethyl-1-pentyn-3-ol | PdCl₂(PPh₃)₂ | [TBP][4EtOV] | 55 | 3 | 96 |

Catalytic Reduction and Amination Strategies

The primary amination strategy for this compound involves the selective reduction of the nitro group to form 1-iodo-2-naphthalenamine. This transformation is a critical step in the synthesis of various chemical intermediates. The key challenge in this process is to achieve high chemoselectivity, reducing the nitro functionality without causing cleavage of the carbon-iodine bond (hydrodeiodination).

Several catalytic systems are effective for the reduction of aromatic nitro compounds in the presence of halides. commonorganicchemistry.com While catalytic hydrogenation with palladium on carbon (Pd/C) is a common method for nitro reduction, it can sometimes lead to undesired dehalogenation. commonorganicchemistry.com A more suitable choice for substrates containing iodo groups is often Raney Nickel, which effectively reduces the nitro group while minimizing the risk of C-I bond cleavage. commonorganicchemistry.com

Alternatively, chemical reducing agents offer a reliable and mild route to the desired amine. Tin(II) chloride (SnCl2) is widely used for the selective reduction of nitroarenes to anilines. strategian.comacsgcipr.org This method is known for its excellent functional group tolerance, effectively converting the nitro group while leaving other reducible or acid-sensitive groups, including halogens, unaffected. strategian.com The reaction is typically carried out in solvents like ethanol or ethyl acetate. strategian.com Other metal-based systems, such as iron (Fe) or zinc (Zn) in acidic media, also provide mild conditions for this type of selective reduction. commonorganicchemistry.com

| Reagent/Catalyst System | Typical Conditions | Selectivity Notes |

|---|---|---|

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | High chemoselectivity; compatible with aryl iodides, bromides, and chlorides. strategian.comacsgcipr.org |

| Fe / Acid | Acetic Acid (AcOH) or HCl | Mild conditions, well-tolerated by many functional groups. commonorganicchemistry.com |

| H₂ / Raney Nickel | Pressurized H₂, Solvent (e.g., Ethanol) | Preferred over Pd/C to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Aqueous or Alcoholic Solution | Useful when hydrogenation or acidic conditions are not compatible. commonorganicchemistry.com |

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the 1-Iodo-2-nitronaphthalene molecule.

The ¹H NMR spectrum of this compound is expected to display signals for the six aromatic protons remaining on the naphthalene (B1677914) ring system. The chemical shifts (δ) of these protons are significantly influenced by the electronic effects of the iodo and nitro substituents. The strongly electron-withdrawing nitro group causes a deshielding effect, shifting adjacent protons downfield to a higher ppm value. The iodine atom also exhibits a deshielding effect, though typically less pronounced than the nitro group.

The protons on the substituted ring (H-3 and H-4) and the peri-proton (H-8) are most affected. H-3 is expected to be a doublet, coupled to H-4. H-4, in turn, will appear as a doublet of doublets, coupled to H-3 and H-5. The proton at the H-8 position is subject to a significant downfield shift due to steric interaction with the substituent at position 1 (peri-effect). The remaining protons (H-5, H-6, H-7) will appear in the aromatic region, with coupling patterns consistent with their positions on the unsubstituted ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 8.0 - 8.2 | d | ³J = 8.0 - 9.0 |

| H-4 | 7.8 - 8.0 | d | ³J = 8.0 - 9.0 |

| H-5 | 7.6 - 7.8 | m | - |

| H-6 | 7.5 - 7.7 | m | - |

| H-7 | 7.9 - 8.1 | m | - |

| H-8 | 8.2 - 8.4 | d | ³J = 7.0 - 8.0 |

Note: Predicted values are based on data from structurally similar substituted naphthalenes. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit ten distinct signals, corresponding to the ten carbon atoms of the naphthalene skeleton. The chemical shifts of these carbons are highly dependent on their electronic environment.

C-1 (Iodo-substituted): The carbon atom bonded to iodine (C-1) is expected to show a signal at a relatively upfield position (lower ppm) compared to an unsubstituted aromatic carbon. This is due to the "heavy atom effect" of iodine, which causes increased shielding.

C-2 (Nitro-substituted): Conversely, the carbon atom attached to the electron-withdrawing nitro group (C-2) will be significantly deshielded and its signal will appear far downfield.

Protonated Carbons: The remaining six carbons (C-3, C-4, C-5, C-6, C-7, C-8) will resonate in the typical aromatic region (approx. 120-140 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 95 - 105 |

| C-2 | 145 - 155 |

| C-3 | 128 - 135 |

| C-4 | 122 - 128 |

| C-4a | 130 - 138 |

| C-5 | 125 - 130 |

| C-6 | 126 - 132 |

| C-7 | 127 - 133 |

| C-8 | 124 - 129 |

| C-8a | 132 - 140 |

Note: Predicted values are based on established substituent effects on the naphthalene ring system. pressbooks.pub Actual experimental values may vary.

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are invaluable. tandfonline.comresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are spin-spin coupled. For this compound, COSY would show correlations between adjacent protons, such as H-3 and H-4, and among the protons on the unsubstituted ring (H-5, H-6, H-7, H-8), confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of all protonated carbons. sdsu.edunanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly crucial for assigning the quaternary carbons (C-1, C-2, C-4a, C-8a), which are not observed in the HSQC spectrum. For instance, correlations from H-3 to C-1, C-2, and C-4a would be expected, helping to solidify the structural assignment. sdsu.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. utdallas.edu

The IR spectrum of this compound is dominated by the intense absorptions of the nitro group. The key diagnostic bands include:

Asymmetric NO₂ Stretch: A strong band typically appears in the range of 1520-1560 cm⁻¹.

Symmetric NO₂ Stretch: A strong band is expected between 1340-1370 cm⁻¹.

Other important vibrations include:

Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple medium to weak bands in the 1400-1600 cm⁻¹ region.

C-I Stretch: A weak to medium absorption in the far-infrared region, typically around 500-600 cm⁻¹.

Raman spectroscopy is a complementary technique that relies on inelastic scattering of light. wikipedia.org It is particularly useful for identifying symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum. The symmetric NO₂ stretch and the vibrations of the naphthalene ring system would be expected to produce strong signals in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak | Medium |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong | Medium-Weak |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Weak | Strong |

| NO₂ Symmetric Stretch | 1340 - 1370 | Strong | Strong |

| C-I Stretch | 500 - 600 | Medium | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum arises from the absorption of UV or visible light, which promotes electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is primarily defined by the extended π-conjugated system of the naphthalene core. shimadzu.com Compared to unsubstituted naphthalene, the presence of the nitro and iodo groups is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This is due to the extension of the chromophore system and the electronic perturbation by the substituents. The spectrum would likely show complex absorption bands corresponding to π → π* transitions.

The electronic spectrum of naphthalene derivatives typically shows several bands corresponding to π → π* transitions. The introduction of the strongly electron-withdrawing nitro group and the polarizable iodine atom modifies the energy levels of the molecular orbitals. This leads to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. utoronto.ca

In general, nitroaromatic compounds are known to be either non-fluorescent or very weakly fluorescent. acs.orgacs.orgnih.gov This phenomenon, known as fluorescence quenching, is attributed to the nitro group promoting highly efficient intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁). nih.gov This rapid non-radiative decay pathway effectively outcompetes the radiative decay process of fluorescence. Therefore, this compound is expected to exhibit very weak or no fluorescence upon excitation. rsc.org

Charge Transfer Band Investigations

The electronic properties of this compound, characterized by the electron-withdrawing nitro group and the polarizable iodo group on the naphthalene core, make it a potent electron acceptor for the formation of charge-transfer (CT) or electron donor-acceptor (EDA) complexes. The study of these complexes is primarily conducted using UV-Vis spectroscopy, which can reveal the characteristic electronic transitions that define these molecular interactions.

When an electron donor molecule is introduced to an electron acceptor like this compound in a solution, a new, often broad, absorption band typically appears in the UV-Vis spectrum at a longer wavelength than the absorption bands of the individual components. This new feature is known as the charge-transfer band and corresponds to the energy required to excite an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. libretexts.orgjetir.org

While specific experimental studies on the charge-transfer complexes of this compound are not extensively documented in the reviewed literature, the behavior of related nitronaphthalenes provides a strong basis for predicting its characteristics. For instance, the UV-Vis absorption spectrum of 1-nitronaphthalene (B515781) exhibits a notable bathochromic (red) shift as the polarity of the solvent increases, indicating a significant change in the energy levels of its excited state in different solvent environments. acs.org This sensitivity to the surrounding medium is a key factor in the study of CT complexes.

The formation of a CT complex between this compound (Acceptor) and a suitable Donor (D) can be represented by the equilibrium:

D + A ⇌ [D→A]

The resulting complex would be expected to exhibit a distinct color in solution, and its UV-Vis spectrum would be characterized by the CT band (λ_CT). The energy of this transition (E_CT) is directly related to the ionization potential of the donor, the electron affinity of the acceptor, and the stabilization energy of the resulting complex. Spectroscopic analysis using methods like the Benesi-Hildebrand plot can be employed to determine the stoichiometry and formation constants (K_c) of such complexes. nih.govijcce.ac.ir The presence of both a nitro group and an iodine atom is expected to enhance the electron-accepting properties of the naphthalene ring system, making it a subject of interest for detailed spectroscopic investigation.

Mass Spectrometry for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of organic compounds, providing precise information on molecular weight and fragmentation patterns that serve as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of this compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass.

For the molecular formula C₁₀H₆INO₂, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis can confirm this exact mass, typically with an error of less than 5 parts per million (ppm), which constitutes strong evidence for the compound's elemental composition. This capability is crucial for differentiating the target molecule from potential isobaric interferences in complex samples. The theoretical isotopic distribution, arising from the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁸O, can also be compared against the experimentally observed pattern to further validate the assigned formula.

| Isotopologue Formula | Description | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₀H₆INO₂ | Monoisotopic Mass [M] | 298.94433 |

| C₁₀H₇INO₂ | Protonated Molecule [M+H]⁺ | 299.95216 |

| ¹³CC₉H₆INO₂ | A+1 Isotope | 299.94768 |

| C₁₀H₆IN¹⁵NO₂ | A+1 Isotope | 299.94138 |

Chemical Ionization Mass Spectrometry (CIMS)

Chemical Ionization (CIMs) is a soft ionization technique that results in less fragmentation compared to electron ionization (EI), making it particularly useful for confirming the molecular weight of a compound. In CIMS, a reagent gas (such as methane (B114726) or ammonia) is ionized, and these primary ions then react with the analyte molecule to produce analyte ions, typically through proton transfer.

For this compound, Positive Chemical Ionization (PCI) would be expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 299.95. Negative Chemical Ionization (NCI) is also highly effective for nitroaromatic compounds due to their high electron affinity. In NCI, this compound would readily capture an electron to form a stable molecular anion [M]⁻ or [M]•⁻ at m/z 298.94. researchgate.net

While CIMS is a soft technique, some fragmentation can be observed. Based on the structure of this compound and fragmentation patterns of related compounds, the following fragmentation pathways are plausible: researchgate.netlibretexts.orgwikipedia.orgnih.gov

Loss of NO: [M - 30]⁻

Loss of NO₂: [M - 46]⁻

Loss of Iodine radical (I•): [M - 127]⁺

Loss of the entire nitro group (NO₂•): [M - 46]⁺

| Ion | Ionization Mode | Description | Expected m/z (monoisotopic) |

|---|---|---|---|

| [C₁₀H₇INO₂]⁺ | PCI | Protonated Molecule [M+H]⁺ | 299.95 |

| [C₁₀H₆INO₂]⁻ | NCI | Molecular Anion [M]⁻ | 298.94 |

| [C₁₀H₆IO]⁻ | NCI | Loss of NO | 268.95 |

| [C₁₀H₆I]⁻ | NCI | Loss of NO₂ | 252.95 |

Proton Transfer-Time of Flight-Mass Spectrometry (PTR-ToF-MS)

Proton Transfer Reaction-Time of Flight-Mass Spectrometry (PTR-ToF-MS) is a highly sensitive analytical technique for the real-time detection of volatile organic compounds (VOCs). nih.govionicon.com The technique utilizes hydronium ions (H₃O⁺) as reagent ions, which transfer a proton to analyte molecules that have a higher proton affinity than water. tofwerk.com This soft ionization process predominantly forms the protonated molecular ion [M+H]⁺, minimizing fragmentation and simplifying spectral interpretation. nih.gov

The applicability of PTR-ToF-MS for the analysis of this compound depends on its volatility and proton affinity. As a substituted naphthalene, it is expected to have sufficient volatility for introduction into the instrument's drift tube. Nitroaromatic compounds generally possess proton affinities greater than that of water, making them suitable for detection by this method.

In a PTR-ToF-MS analysis, this compound would be detected as its protonated form, [C₁₀H₇INO₂]⁺, at an m/z of 299.95216. The high mass resolution of the Time-of-Flight (ToF) analyzer allows for the separation of this ion from other isobaric compounds, enabling precise identification and quantification in complex gas mixtures, such as in environmental air monitoring or headspace analysis. tofwerk.comnih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction Studies of this compound and its Derivatives

A search of the Cambridge Structural Database (CSD) did not yield a publicly available crystal structure for this compound. However, the crystallographic data for the closely related parent compound, 1-nitronaphthalene, offers significant insight into the expected structural characteristics and packing motifs.

The crystal structure of 1-nitronaphthalene has been determined and reveals a monoclinic system with the space group P2₁/c. researchgate.net The analysis shows that the nitro group is slightly twisted out of the plane of the naphthalene ring system. The crystal packing is dominated by C—H···O hydrogen bonds and π-π stacking interactions, which organize the molecules into a stable three-dimensional network.

The introduction of a large, electron-dense iodine atom at the 1-position, adjacent to the nitro group at the 2-position, would be expected to induce significant changes in the crystal structure compared to 1-nitronaphthalene. Steric hindrance between the bulky iodo and nitro groups would likely force the nitro group to twist further out of the naphthalene plane. Furthermore, the potential for halogen bonding (C—I···O or C—I···π interactions) could introduce new, strong directional forces that would fundamentally alter the molecular packing arrangement and the unit cell parameters. A future single-crystal X-ray diffraction study of this compound would be invaluable for understanding these structural consequences.

| Parameter | Value |

|---|---|

| Chemical formula | C₁₀H₇NO₂ |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 13.2780 (13) |

| b (Å) | 3.8131 (3) |

| c (Å) | 31.851 (3) |

| α (°) | 90 |

| β (°) | 91.173 (8) |

| γ (°) | 90 |

| Volume (ų) | 1612.3 |

| Z | 8 |

Challenges and Strategies in Obtaining X-ray Quality Crystals of this compound

The successful determination of a molecule's three-dimensional structure by single-crystal X-ray diffraction is critically dependent on the availability of high-quality crystals. nih.govwikipedia.org For a compound like this compound, which possesses both a bulky, electron-donating iodo group and a polar, electron-withdrawing nitro group on a naphthalene framework, several challenges can be anticipated in the crystallization process. These challenges stem from the molecule's structural and electronic properties, which influence its solubility, nucleation, and crystal growth. However, a range of strategic approaches can be employed to overcome these difficulties and obtain crystals suitable for X-ray analysis.

Challenges in Crystallization

The primary challenges in obtaining X-ray quality crystals of this compound and related halogenated nitroaromatic compounds are multifaceted and include issues with purity, solvent selection, nucleation control, and the intrinsic properties of the molecule itself.

Purity of the Compound: The presence of impurities, even in small amounts, can significantly hinder the crystallization process. Impurities can disrupt the ordered packing of molecules in the crystal lattice, leading to the formation of defects, twinning, or preventing crystallization altogether. For nitroaromatic compounds, byproducts from the nitration synthesis can be common impurities. nih.gov

Solvent Selection: The choice of solvent is a critical factor in crystallization. For a polar aromatic molecule like this compound, finding a solvent that provides moderate solubility is key. If the compound is too soluble, it can be difficult to achieve the supersaturation required for crystal growth. Conversely, if it is poorly soluble, it may precipitate as an amorphous solid or as very small, unusable crystals. The polarity of the solvent can also influence the resulting crystal packing, with polar solvents sometimes leading to different polymorphs compared to nonpolar solvents. figshare.com

Control of Nucleation and Crystal Growth: The formation of a few, well-ordered crystals is the goal of any crystallization experiment. However, uncontrolled nucleation can lead to the formation of many small crystals that are unsuitable for X-ray diffraction. Factors such as dust particles, scratches on the crystallization vessel, and rapid changes in temperature or concentration can induce excessive nucleation. Slow and controlled crystal growth is essential for minimizing defects and obtaining crystals of sufficient size and quality.

Molecular Characteristics: The presence of both a heavy iodine atom and a polar nitro group can lead to strong intermolecular interactions, such as dipole-dipole interactions and halogen bonding. While these interactions are crucial for forming a stable crystal lattice, they can also lead to the formation of complex or disordered structures if not properly controlled. The rigidity of the naphthalene backbone combined with the steric hindrance of the substituents can also make it challenging for the molecules to pack in a highly ordered, crystalline fashion.

Strategies for Obtaining X-ray Quality Crystals

A variety of techniques can be employed to address the challenges of crystallizing small organic molecules like this compound. These strategies often involve a systematic variation of crystallization conditions to find the optimal parameters for crystal growth.

Slow Evaporation: This is one of the most common and straightforward crystallization techniques. A solution of the compound is prepared in a suitable solvent, and the solvent is allowed to evaporate slowly over a period of days or weeks. This gradual increase in concentration can lead to the formation of high-quality single crystals.

Slow Cooling: This method involves dissolving the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound also decreases, leading to supersaturation and subsequent crystallization.

Vapor Diffusion: In this technique, a solution of the compound is placed in a small, open container, which is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. This method allows for very slow and controlled changes in solvent composition, often yielding high-quality crystals.

Liquid-Liquid Diffusion: Similar to vapor diffusion, this method involves layering a solution of the compound with a miscible anti-solvent. The two liquids will slowly mix at the interface, leading to a localized supersaturation and crystal growth.

The table below summarizes these common crystallization techniques and their key parameters.

| Crystallization Technique | Principle | Key Parameters |

| Slow Evaporation | Gradual removal of solvent to increase solute concentration. | Solvent volatility, temperature, surface area of the solution. |

| Slow Cooling | Decreasing temperature to reduce solute solubility. | Cooling rate, initial concentration, solvent choice. |

| Vapor Diffusion | Diffusion of an anti-solvent vapor into the solute solution. | Choice of solvent and anti-solvent, temperature, vapor pressure. |

| Liquid-Liquid Diffusion | Direct mixing of a solute solution with an anti-solvent. | Solvent and anti-solvent miscibility and density, concentration gradient. |

In addition to these primary techniques, other strategies such as the use of co-crystallizing agents or seeding with a small, pre-existing crystal can sometimes be employed to induce or improve crystal growth. For halogenated nitroaromatic compounds, a systematic screening of a wide range of solvents with varying polarities and the careful control of the rate of supersaturation are crucial for successfully obtaining crystals suitable for X-ray diffraction analysis.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the molecular properties and reactivity of compounds like 1-iodo-2-nitronaphthalene. These methods provide insights into the electron distribution and energy of the molecule, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) Approaches and Basis Set Selection

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. The choice of the functional and basis set is crucial for obtaining reliable results.

For a molecule like this compound, which contains a heavy atom (iodine), a common approach would involve hybrid functionals such as B3LYP or PBE0. These functionals incorporate a portion of the exact Hartree-Fock exchange, which improves the description of electronic properties.

The selection of the basis set is equally important. For lighter atoms like carbon, hydrogen, nitrogen, and oxygen, Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are often employed. For the iodine atom, it is essential to use a basis set that includes relativistic effects, such as the LANL2DZ ECP (Effective Core Potential), which replaces the core electrons with a potential, simplifying the calculation while maintaining accuracy.

Table 1: Commonly Used DFT Functionals and Basis Sets for Halogenated Nitroaromatics

| Component | Examples | Description |

| DFT Functionals | B3LYP, PBE0, M06-2X | Hybrid functionals that mix DFT with Hartree-Fock theory, providing a good balance of accuracy for a variety of molecular properties. |

| Basis Sets (Light Atoms) | 6-31G(d,p), cc-pVDZ | Describe the spatial distribution of valence electrons for atoms like C, H, N, and O. |

| Basis Sets (Heavy Atoms) | LANL2DZ ECP, def2-SVP | Effective Core Potentials are used for heavy atoms like iodine to account for relativistic effects and reduce computational cost. |

Computational Modeling of Reaction Energetics and Transition States

DFT calculations are instrumental in modeling the energetics of chemical reactions. By calculating the energies of reactants, products, and transition states, a potential energy surface for a reaction can be constructed. This allows for the determination of key thermodynamic and kinetic parameters.

For this compound, this could involve modeling its participation in reactions such as nucleophilic aromatic substitution or cross-coupling reactions. The activation energy (the energy difference between the reactants and the transition state) can be calculated to predict the reaction rate. The reaction enthalpy (the energy difference between the products and reactants) indicates whether a reaction is exothermic or endothermic.

Mechanistic Elucidation through Theoretical Models

Theoretical models provide a deeper understanding of reaction mechanisms by analyzing the pathway a reaction takes from reactants to products.

Analysis of Reaction Coordinates and Intermediate Species

The reaction coordinate is the path of minimum energy that a reaction follows. By mapping this path, computational chemists can identify and characterize intermediate species and transition states. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state connects the desired reactants and products. For reactions involving this compound, this analysis would reveal the precise atomic motions that occur during bond breaking and formation.

Application of Conceptual Density Functional Theory (CDFT) Indices

Conceptual DFT provides a framework for quantifying chemical concepts such as electrophilicity and nucleophilicity using quantities derived from the electron density. These indices are valuable for predicting the reactivity of molecules.

Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater susceptibility to attack by nucleophiles.

Nucleophilicity Index (N): This index quantifies the ability of a molecule to donate electrons.

Chemical Hardness (η): This is a measure of the resistance of a molecule to a change in its electron distribution. Generally, harder molecules are less reactive.

For this compound, calculating these indices would help in predicting its reactivity towards various reagents. For instance, the presence of the electron-withdrawing nitro group is expected to increase its electrophilicity.

Table 2: Key Conceptual DFT Indices

| Index | Symbol | Interpretation |

| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. |

| Nucleophilicity Index | N | Measures the propensity of a species to donate electrons. |

| Chemical Hardness | η | Represents the resistance to change in electron distribution. |

Theoretical Studies on Photochemical Pathways

Computational methods can also be used to explore the behavior of molecules upon absorption of light. Time-Dependent DFT (TD-DFT) is a common method for calculating excited-state energies and properties. By simulating the absorption of light, it is possible to predict the electronic transitions that are likely to occur and to investigate potential photochemical reaction pathways. For this compound, such studies could explore the possibility of photochemically induced C-I bond cleavage or reactions involving the nitro group.

Excited State Calculations and Photoreactivity Predictions

The photophysical and photochemical behavior of this compound is governed by the electronic transitions between its ground and excited states. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting these properties. researchgate.netnih.gov The parent chromophore, 1-nitronaphthalene (B515781), is well-studied and characterized by an extremely rapid and efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet manifold (Tⱼ). researchgate.netresearchgate.net This process occurs on a sub-picosecond timescale, making fluorescence a minor deactivation pathway. researchgate.net

For this compound, the presence of the iodine atom at the C1 position is predicted to have a profound impact on its excited-state dynamics due to the heavy-atom effect. This effect significantly enhances spin-orbit coupling (SOC), the interaction between the electron's spin and its orbital motion, which is the primary mechanism that facilitates spin-forbidden transitions like ISC. nih.govyoutube.com Consequently, the rate of intersystem crossing in this compound is expected to be even faster than that of 1-nitronaphthalene.

TD-DFT calculations can be employed to model the energies of the relevant singlet and triplet states. nih.gov In nitronaphthalene systems, the S₁ state is often found to be nearly isoenergetic with a higher-lying triplet state (e.g., T₂, T₃), creating a highly favorable condition for ISC. researchgate.net The introduction of iodine is unlikely to alter this fundamental electronic structure but will increase the magnitude of the spin-orbit coupling matrix elements (SOCMEs), further accelerating the S₁ → Tⱼ transition. nih.gov The primary photoreactivity prediction for this compound is, therefore, the ultra-efficient population of its triplet state upon photoexcitation, which would then be the starting point for any subsequent photochemical reactions.

| Property | 1-Nitronaphthalene (Reference) | This compound (Predicted) | Governing Factor |

|---|---|---|---|

| S₁ Lifetime | ~100 fs researchgate.net | < 100 fs | Energy gap ΔE(S₁-Tⱼ) and Spin-Orbit Coupling (SOC) |

| Fluorescence Quantum Yield (Φf) | Very Low (~10⁻⁴) researchgate.net | Extremely Low | Competition with rapid Intersystem Crossing |

| Intersystem Crossing Rate (k_ISC) | Extremely High (~10¹³ s⁻¹) | Higher than 1-Nitronaphthalene | Enhanced SOC due to the heavy-atom effect of iodine nih.gov |

| Primary Deactivation Pathway from S₁ | Intersystem Crossing (ISC) researchgate.net | Intersystem Crossing (ISC) | Efficient spin-flipping mechanism |

Modeling of Radical Species and Spin States

Computational modeling provides critical insights into the formation and properties of radical species and their associated spin states. For this compound, a potential radical species is the radical anion, formed via electron capture. The spin state of such a species, a doublet, can be readily modeled using DFT methods.

The most significant aspect of spin state modeling for the neutral molecule involves the transition between the singlet (S) and triplet (T) electronic states. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁), where the spins of the electrons remain paired. However, as established for nitronaphthalenes, this S₁ state rapidly converts to a triplet state (T₁), where two electron spins are parallel. researchgate.net This transition is formally forbidden by selection rules but is made possible by spin-orbit coupling. nih.govarxiv.org

The efficiency of ISC is determined by two main factors: the energy gap between the singlet and triplet states (ΔE(S₁-Tⱼ)) and the magnitude of the spin-orbit coupling matrix element (SOCME). nih.gov Computational models for nitronaphthalenes show that the S₁ state is often in close energetic proximity to a higher triplet state, minimizing the energy gap. researchgate.net The defining feature of this compound is the presence of the iodine atom. Heavy atoms dramatically increase the magnitude of SOCMEs. nih.gov Therefore, computational modeling would predict an exceptionally strong SOC effect in this molecule, leading to a highly efficient S₁ → Tⱼ population transfer. This process is a cornerstone of its predicted photochemistry, channeling absorbed light energy into the triplet manifold with high fidelity.

| Parameter | Computational Model | Significance for this compound |

|---|---|---|

| Radical Anion Spin State | DFT (Unrestricted) | Modeling of electron capture products; characterized by a doublet spin state. |

| Singlet-Triplet Energy Gap (ΔE(S₁-Tⱼ)) | TD-DFT | A small gap is crucial for efficient ISC; predicted to be small, similar to other nitronaphthalenes. researchgate.net |

| Spin-Orbit Coupling Matrix Element (SOCME) | Specialized quantum chemistry methods | Quantifies the strength of the S-T transition probability; predicted to be very large due to the iodine atom. nih.gov |

Crystal Engineering and Supramolecular Interactions: Computational Insights

Prediction of Intermolecular Interactions and Crystal Packing Arrangements

In the absence of an experimentally determined crystal structure for this compound, computational methods are essential for predicting the supramolecular interactions that dictate its solid-state assembly. The principles of crystal engineering allow for a rational prediction of these interactions based on the molecule's functional groups: an iodine atom, a nitro group, and an aromatic naphthalene (B1677914) system. The dominant interactions expected to govern the crystal packing are halogen bonds, weak C-H···O hydrogen bonds, and π-π stacking interactions. core.ac.uknih.gov

Halogen Bonding (I···O): This is a highly directional and strong non-covalent interaction where the electropositive region (σ-hole) on the iodine atom interacts favorably with a nucleophilic region on an adjacent molecule, such as the oxygen atoms of the nitro group. core.ac.uk This I···O interaction is a powerful tool in crystal engineering and is expected to be a primary motif in the solid state of this compound.

C-H···O Hydrogen Bonds: The polarized nitro group's oxygen atoms can act as acceptors for weak hydrogen bonds from the aromatic C-H donors of neighboring naphthalene rings. These interactions, while individually weak, collectively contribute significantly to the stability of the crystal lattice.

π-π Stacking: The planar naphthalene cores are expected to stack upon one another to maximize favorable van der Waals forces. These interactions can occur in either a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion.

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Estimated Energy (kJ/mol) |

|---|---|---|---|---|

| Halogen Bond | C-I | O-N-O | 2.9 - 3.5 | 10 - 25 |

| Hydrogen Bond | C-H | O-N-O | 2.2 - 2.8 (H···O) | 2 - 10 |

| π-π Stacking | Naphthalene Ring | Naphthalene Ring | 3.3 - 3.8 (Interplanar) | 5 - 20 |

Energy Framework Analysis in Solid-State Structures

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. rsc.orgcrystalexplorer.net This method, typically implemented in software like CrystalExplorer, calculates the pairwise interaction energies between a central molecule and its neighbors and decomposes the total energy (E_tot) into four key components: electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and exchange-repulsion (E_rep). researchgate.netnih.gov

While a specific analysis for this compound requires its crystal structure, a representative analysis based on similar halogenated nitroaromatic compounds can be presented for illustrative purposes. In such systems, the packing is typically dominated by dispersion forces, which are the attractive forces arising from instantaneous electronic fluctuations and are significant for large, polarizable molecules containing iodine and an extended π-system. nih.govnih.gov The electrostatic component is also substantial due to the permanent dipoles associated with the polar C-I and N-O bonds.

The results are visualized as a framework of cylinders connecting the centroids of interacting molecules, where the radius of each cylinder is proportional to the strength of the interaction energy. crystalexplorer.net This graphical representation provides an intuitive understanding of the packing topology, revealing the dominant directions of interaction and the anisotropy of the crystal's energetic landscape, which in turn influences its mechanical properties. rsc.org

| Interaction Energy Component | Description | Expected Contribution |

|---|---|---|

| Electrostatic (E_ele) | Interaction between permanent charge distributions (dipoles, quadrupoles). | Significant and attractive due to polar Iodo and Nitro groups. |

| Polarization (E_pol) | Inductive interactions from charge distribution distortion. | Moderate and attractive. |

| Dispersion (E_dis) | Attractive forces from correlated electron fluctuations (van der Waals). | Dominant attractive force due to high polarizability of Iodine and the π-system. nih.govnih.gov |

| Exchange-Repulsion (E_rep) | Pauli repulsion at short distances. | Destabilizing (repulsive). |

| Total (E_tot) | Sum of all components. | Net attractive, indicating a stable crystal lattice. |

Synthetic Utility and Derivatives of 1 Iodo 2 Nitronaphthalene

Role as a Key Intermediate in Complex Organic Synthesis

There is a lack of documented evidence in the scientific literature to support the role of 1-Iodo-2-nitronaphthalene as a key intermediate in the total synthesis of complex natural products or other intricate organic molecules. While iodo- and nitro-functionalized aromatic compounds, in general, are valuable precursors in organic synthesis, specific and detailed examples involving the 1-iodo-2-nitro isomer of naphthalene (B1677914) are not found.

Derivatization for Specialized Chemical Precursors

The potential for derivatizing this compound to create specialized chemical precursors is significant in theory. However, the practical application and detailed research findings in this area are not available.

Building Blocks for Extended π-Conjugated Systems

Extended π-conjugated systems are of great interest for their applications in materials science, particularly in organic electronics. The synthesis of such systems often relies on the use of functionalized aromatic building blocks that can be linked together through various coupling reactions. While this compound possesses a reactive site for such couplings (the C-I bond), there are no specific reports of its use in the synthesis of these materials.

Strategies for Diversity-Oriented Synthesis Using this compound Scaffold

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. A versatile scaffold that allows for the introduction of various functional groups and structural motifs is central to DOS strategies. Although the this compound framework has the potential to serve as such a scaffold, there are no published studies detailing its application in any diversity-oriented synthesis campaigns.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-iodo-2-nitronaphthalene, and how can reaction conditions be optimized to improve yield and purity?

- Methodology :

- Nitration First : Nitrate naphthalene at the 2-position using a mixture of HNO₃ and H₂SO₄. Monitor temperature (0–5°C) to avoid over-nitration.

- Iodination : Use electrophilic iodination (e.g., I₂ with AgOTf as a catalyst) or direct substitution via diazonium salt intermediates. Optimize solvent polarity (e.g., DCM or acetic acid) and stoichiometry (1.2–1.5 equiv I₂).

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the product. Validate purity via TLC and melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Key Techniques :

- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.5–8.5 ppm) and iodine’s deshielding effect. Compare with computed spectra (DFT) for validation.

- IR Spectroscopy : Confirm nitro group stretching (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and C-I bonds (~500 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (M⁺ at m/z 299) and fragmentation patterns.